Due to its low toxicity and good biocompatibility, DES is being explored for use in biomedical applications. Studies have shown its potential as a plasticizer in drug delivery systems and as a component in implants.
DES is a valuable solvent in scientific research due to its non-polar nature and high boiling point. This makes it suitable for dissolving a wide range of organic compounds and performing reactions at elevated temperatures.
Diethyl sebacate is an organic compound with the chemical formula C₁₄H₂₆O₄, classified as a diester derived from sebacic acid. It is a colorless, oily liquid that is soluble in organic solvents but has limited solubility in water. Diethyl sebacate is known for its low toxicity and is often utilized as a plasticizer, solvent, and intermediate in chemical synthesis. Its structure features two ethyl ester groups attached to a sebacic acid backbone, which consists of a straight-chain dicarboxylic acid with ten carbon atoms.
The synthesis of diethyl sebacate typically involves the esterification of sebacic acid with ethanol. Various methods include:
Diethyl sebacate finds application across multiple industries:
Research on diethyl sebacate's interactions primarily focuses on its compatibility with other materials in formulations. For instance, studies have shown that it can effectively blend with various polymers without causing degradation or adverse reactions. Additionally, its interactions with biological systems suggest minimal toxicity at low concentrations, making it suitable for applications in consumer products.
Diethyl sebacate shares structural similarities with other esters derived from dicarboxylic acids. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dimethyl sebacate | C₁₂H₂₂O₄ | Methyl ester variant; lower molecular weight |
Di-n-butyl sebacate | C₁₈H₃₈O₄ | Longer alkyl chains; different physical properties |
Diethyl adipate | C₁₂H₂₂O₄ | Derived from adipic acid; used in similar applications |
Di-n-octyl phthalate | C₂₀H₃₄O₄ | Widely used plasticizer; known for higher toxicity |
Diethyl sebacate's unique carbon chain length (ten carbon atoms) contributes to its specific physical properties such as viscosity and boiling point compared to shorter or longer chain esters. Its low toxicity profile further distinguishes it from other plasticizers like di-n-octyl phthalate, which has raised health concerns.
The classical route is the Fischer–Speier condensation of sebacic acid with an excess of absolute ethanol in the presence of a strong Brønsted acid catalyst, most often sulfuric acid. The overall reaction is
$$
\mathrm{HOOC(CH2)8COOH + 2\,C2H5OH \;\longrightarrow\; C2H5OOC(CH2)8COOC2H5 + 2\,H_2O}
$$
[1].
Organic Syntheses provides an early yet still instructive laboratory protocol: sebacic acid (0.65 mole) is refluxed with ethanol (≈5.4 mole) and concentrated sulfuric acid (≈1.3 mole percent relative to acid) under a Dean–Stark arrangement until azeotropic water removal ceases, after which crude diethyl sebacate is distilled under reduced pressure to give 86–92 percent isolated yield [2]. Reproducibility studies compiled by ChemicalBook confirm that two-hour reflux at ethanol’s boiling point (78 degrees Celsius) gives 98 percent yield when the molar alcohol excess is ≥5 to 1 [3].
Tuning the ethanol excess remains the simplest lever for driving conversion: ratios of 1:4 to 1:6 (acid:alcohol) consistently reach ≥95 percent equilibrium ester content within four hours at atmospheric reflux because the elevated alcohol activity and continuous water withdrawal both displace the reversible equilibrium toward product formation [4] [5].
The Fischer esterification of long-chain dicarboxylic acids is reversible, second-order overall, and moderately exothermic. Kinetic modelling performed for sebacic acid in near-critical methanol revealed apparent activation energies of 34 kilojoules per mole for both mono- and di-ester formation steps [6]. Although identical ethanol-specific mechanistic constants are scarce, activation energies for homologous acid–ethanol systems (for example succinic acid on Amberlyst ion-exchange resin) range from 42–54 kilojoules per mole, suggesting broadly comparable energy barriers for proton-catalysed nucleophilic attack on the protonated carbonyl [7] [8].
Equilibrium analysis under constant ethanol activity shows the temperature dependence follows a van-’t Hoff relationship; an increase from 60 degrees Celsius to 90 degrees Celsius can raise the diester equilibrium fraction by 5–8 percentage points provided that water is efficiently removed [9]. Calculations using the Perturbed-Chain Statistical Associating Fluid Theory equation of state yielded average absolute deviations of only 1.66 percent when predicting the equilibrium constant of comparable dicarboxylic esterifications, underscoring the robustness of activity-based models for scale-up design [9].
Table 1 – Representative reaction conditions for acid-catalysed diethyl sebacate synthesis | |||||
---|---|---|---|---|---|
Source | Sebacic-acid : ethanol molar ratio | Catalyst (loading) | Temperature degrees Celsius | Time hours | Isolated yield percent |
Organic Syntheses batch [2] | 1 : 8 | Sulfuric acid (≈1.3 mol %) | 78 | 3–4 | 86–92 |
ChemicalBook summary [3] | 1 : 6 | Sulfuric acid (≈1 mass %) | 78 | 2 | 98 |
Lubricity study (modified Fischer) [4] | 1 : 5 | Sulfuric acid (2 mass %) | 120 | 4 | 95 |
Patents originating from large-volume producers in Zhejiang Province describe swapping sulfuric acid for methylsulfonic acid, a non-volatile, strongly acidic organosulfonic acid that is less corrosive to stainless steel [10]. In a representative embodiment, sebacic acid (40.45 grams, 0.20 mole) is charged together with cyclohexane as entrainer, absolute ethanol (44.22 grams, 0.96 mole) and methylsulfonic acid (2.0 grams, 3.5 mole percent). Reflux at 84 degrees Celsius under mechanical stirring of 450 revolutions per minute maintains rapid azeotropic water removal; complete conversion is achieved in roughly one hour, after which residual catalyst is decanted, and the crude ester is neutralised and distilled [10].
Measured advantages relative to sulfuric acid include
Spectroscopic investigation of lignin-derived carbon that had been sulfonated with methylsulfonic acid confirms that the acid introduces thermally robust −SO₃H groups whose Brønsted acidity rivals sulfuric acid while affording higher hydrophobic surface area; analogous benefits are transferable to small-molecule catalysis [11].
Systematic variation of the sebacic-acid-to-ethanol ratio under methylsulfonic acid catalysis revealed that exceeding a 1 : 5 ratio gives diminishing marginal gains—raising the ratio from 1 : 4.8 to 1 : 6 lowered the residual acid value from 4 milligrams potassium hydroxide per gram to 2 milligrams potassium hydroxide per gram but prolonged solvent recovery because of larger ethanol inventory [10]. Therefore, industrial operators favour a compromise ratio in the 1 : 4.5–1 : 5 window.
Temperature control is equally critical. At atmospheric reflux the reaction mixture remains close to ethanol’s boiling point; however, incremental pressurisation (0.3 megapascal gauge) allows bulk temperature to climb to 100–110 degrees Celsius, cutting the required residence time by roughly 30 percent without measurable diester discoloration [6]. Excessive temperatures above 120 degrees Celsius invite side reactions such as ether formation or thermal decarboxylation; hence multistage temperature profiles are common, beginning with atmospheric reflux for initial water stripping followed by short high-temperature polish under mild pressure [10].
Table 2 – Influence of process variables under methylsulfonic acid catalysis | |||
---|---|---|---|
Variable | Tested range | Observed impact on final acid value | Literature source |
Sebacic-acid : ethanol ratio | 1 : 3 – 1 : 6 | Acid value falls exponentially; plateau <2 mg KOH/g beyond 1 : 5 | [10] |
Bulk temperature | 78–110 degrees Celsius | Rate constant doubles per 12 degrees Celsius rise up to 110 degrees Celsius; higher leads to colour >50 APHA | [6] [10] |
Catalyst loading | 0.5–5 mass percent | Space–time yield peaks at 2 mass percent; higher loading no longer rate limiting | [10] |
Large-scale plants convert the ethanol–sebacic water azeotrope into a tri-phasic system by co-feeding a hydrocarbon entrainer (usually cyclohexane) that floats above the ethanol–water phase, so the heteroazeotrope continuously removes water in a decanter, pushing equilibrium toward the diester [10] [12]. Once esterification is complete, the mixture is cooled to about 50 degrees Celsius; the dense acid catalyst phase segregates at the bottom of the settler and can be recycled. The neutralisation step employs five-percent aqueous sodium hydroxide to quench residual free acid, forming sodium sebacate that partitions into the aqueous layer and is discarded [10].
The organic phase then flows to a wiped-film evaporator, where light components are flashed at 100 degrees Celsius and 20 millibar. Final purification relies on short-path vacuum distillation (3 millibar, 150 degrees Celsius), affording colourless product with acid value below 0.5 milligram potassium hydroxide per gram and water content below 0.1 percent by mass [12] [13]. Where ultra-low colour is demanded (for example ophthalmic formulations), passage through a proprietary macroporous adsorbent developed expressly for diethyl sebacate removes trace chromophoric by-products to achieve colour below 20 American Public Health Association units [12].
Table 3 – Typical quality attributes for pharmaceutical-grade diethyl sebacate | ||
---|---|---|
Parameter | Specification | Source |
Assay by gas chromatography | 98–100 percent | [13] [15] |
Acid value | ≤1 milligram potassium hydroxide per gram | [13] |
Density at 25 degrees Celsius | 0.960–0.965 gram per millilitre | [13] [16] |
Refractive index at 20 degrees Celsius | 1.4350–1.4380 | [13] [16] |
Boiling point at 1,013 hectopascal | 312 degrees Celsius | [16] |
Water content (Karl-Fischer) | ≤0.1 percent by mass | [17] |
Colour (American Public Health Association) | ≤50 | [12] |
Regulatory agencies stipulate continuous monitoring of these parameters during campaign manufacture. Online densitometry and refractometry guarantee batch-to-batch constancy, while every distillation lot undergoes discrete gas-chromatography purity and acid-value titration before release [14] [15].
Environmental Hazard